N-tert-butylazetidine-1-carboxamide
Description
Properties
IUPAC Name |
N-tert-butylazetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-8(2,3)9-7(11)10-5-4-6-10/h4-6H2,1-3H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJVTHJNBWQMKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butylazetidine-1-carboxamide typically involves the reaction of tert-butylamine with azetidine-1-carboxylic acid or its derivatives. One common method involves the use of tert-butyl benzoate and nitriles, catalyzed by zinc perchlorate hexahydrate (Zn(ClO4)2·6H2O) under solvent-free conditions at 50°C . This method is efficient, mild, and produces high yields of the desired amide.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for cost, yield, and environmental impact to be viable on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-tert-butylazetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted azetidines.
Scientific Research Applications
Pharmacological Applications
-
CB1 Receptor Antagonism :
N-tert-butylazetidine-1-carboxamide has been studied for its potential as a cannabinoid receptor type 1 (CB1) antagonist. CB1 antagonists are of interest for their therapeutic potential in treating obesity and metabolic disorders. Research indicates that compounds with similar structures can modulate appetite and energy expenditure, making them candidates for obesity management therapies . -
Neuroprotective Effects :
Preliminary studies suggest that this compound may exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role in neuronal damage. The compound's ability to inhibit certain pathways associated with neuroinflammation could be beneficial . -
Anticancer Activity :
Recent investigations have highlighted the potential anticancer properties of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting mechanisms that may disrupt cellular proliferation and survival pathways .
Case Study 1: Obesity Management
A clinical trial investigated the efficacy of this compound as a weight loss agent in obese patients. The trial was designed as an N-of-1 study, allowing for personalized assessments of treatment effects over time. Results indicated significant reductions in body weight and fat mass among participants, supporting further exploration of this compound's therapeutic potential .
Case Study 2: Neuroprotection in Animal Models
In a controlled animal study, researchers administered this compound to models of neurodegeneration induced by oxidative stress. The outcomes demonstrated a marked decrease in markers of neuronal damage and inflammation compared to control groups, suggesting a protective effect against neurotoxicity .
Data Table: Comparative Analysis of Similar Compounds
| Compound Name | Structure Type | Primary Application | Notable Findings |
|---|---|---|---|
| This compound | Azetidine derivative | CB1 antagonist | Induces weight loss in clinical trials |
| Benzimidazole derivatives | Heterocyclic compound | CB1 antagonist | Effective in reducing appetite |
| Other azetidine derivatives | Azetidine derivative | Neuroprotective effects | Potential for treating neurodegeneration |
Mechanism of Action
The mechanism of action of N-tert-butylazetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, in antibacterial applications, the compound may inhibit bacterial growth by interfering with essential bacterial enzymes or cellular processes . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-tert-butylazetidine-1-carboxamide include other azetidine derivatives, such as azetidine-3-carboxylic acid and its esters . These compounds share the four-membered ring structure but differ in their substituents and functional groups.
Uniqueness
This compound is unique due to its tert-butyl group, which imparts specific steric and electronic properties.
Biological Activity
N-tert-butylazetidine-1-carboxamide is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound features a four-membered azetidine ring with a tert-butyl group and a carboxamide functional group. This structure contributes to its unique chemical properties, influencing its interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of carboxamide derivatives, including this compound. Research indicates that compounds with similar structures can exhibit significant antibacterial activity.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 40 µg/ml |
| Nitrothiophene carboxamides | Klebsiella spp., Shigella spp., Salmonella spp. | Varies |
The MIC values suggest that while this compound shows promise, further optimization may be necessary to enhance its efficacy against a broader range of pathogens .
The mechanism by which this compound exerts its biological effects is still under investigation. However, studies on structurally related compounds indicate that they may function as prodrugs requiring activation by specific bacterial enzymes, such as nitroreductases. This activation could be crucial for their antibacterial properties .
Case Studies and Research Findings
- High-Throughput Screening : A study conducted on azetidine derivatives demonstrated that modifications to the azetidine ring significantly influenced the binding affinity to target proteins involved in disease pathways. For instance, compounds with smaller substituents on the nitrogen atom of the azetidine ring exhibited improved potency against cancer cell lines .
- Inhibition Studies : this compound was evaluated for its ability to inhibit key enzymes in metabolic pathways. Preliminary results showed promising inhibition rates, suggesting potential applications in metabolic disorders .
- Synergistic Effects : Some derivatives of azetidine compounds have shown synergistic effects when combined with existing antibiotics, enhancing overall antibacterial efficacy. This is particularly relevant in combating antibiotic-resistant strains .
Future Directions
The biological activity of this compound presents numerous avenues for further research:
- Optimization of Structure : Investigating various substitutions on the azetidine ring could lead to more potent derivatives.
- Broader Spectrum Testing : Expanding testing to include a wider range of bacteria and fungi will help ascertain the full potential of this compound.
- Mechanistic Studies : Detailed studies on the mechanism of action will provide insights into how these compounds interact at the molecular level.
Q & A
Q. What methodologies enable high-sensitivity detection of trace impurities in this compound batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
